molecular formula C17H14ClN3O2 B5646361 3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B5646361
M. Wt: 327.8 g/mol
InChI Key: KOESYZMZZLNARK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide is a heterocyclic compound that contains an oxazole ring, a chlorophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor, such as a 2-chlorophenyl acetic acid derivative, with a nitrile and an amine under acidic or basic conditions . The reaction conditions often require heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the pyridinyl group, which may affect its reactivity and biological activity.

    3-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-1,2-oxazole-4-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological interactions. This unique structure may provide advantages in terms of selectivity and potency in its applications .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-7-8-14(19-9-10)20-17(22)15-11(2)23-21-16(15)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOESYZMZZLNARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322496
Record name 3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313392-67-5
Record name 3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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